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Compound of Interest

Compound Name: Oradon [WHO-DD]

Cat. No.: B15495811

An In-depth Exploration of the Structural and Mechanistic Properties of a Promising Natural
Compound

Introduction

Oridonin, a bioactive ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia
rubescens, has garnered significant attention within the scientific community for its diverse
pharmacological activities.[1] With a molecular formula of C20H2806 and a molecular weight of
approximately 364.44 g/mol , this complex natural product exhibits potent anti-inflammatory,
anti-bacterial, and notably, anti-cancer properties.[1] This technical guide serves as a
comprehensive resource for researchers, scientists, and drug development professionals,
providing a detailed overview of the chemical structure of Oridonin, the experimental
methodologies used for its characterization, and its intricate interactions with key cellular
signaling pathways.

Chemical Structure and Properties

Oridonin possesses a complex pentacyclic structure, characterized by an ent-kaurane skeleton.
Its systematic IUPAC name is (1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-
12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]loctadecan-7-one.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Oridonin is presented in Table 1.
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Property Value Reference
Molecular Formula C20H2806 [1]
Molecular Weight 364.44 g/mol [1]
CAS Number 28957-04-2 [1]
Appearance Pale yellow needle-like crystals
Melting Point 248-250 °C [2]
Slightly soluble in water;
Solubility soluble in methanol, ethanol,
ethyl acetate, and DMSO.
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Structural Elucidation: Experimental Methodologies

and Data

The intricate three-dimensional structure of Oridonin has been elucidated through a

combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are fundamental techniques for determining the carbon-

hydrogen framework of organic molecules.

o Sample Preparation: A solution of Oridonin is prepared by dissolving the compound in a

suitable deuterated solvent, such as deuterated chloroform (CDCIs) or deuterated dimethyl

sulfoxide (DMSO-ds), to a concentration of approximately 5-10 mg/mL. The solution is then

transferred to a 5 mm NMR tube.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.
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e 1H NMR Acquisition: The *H NMR spectrum is acquired using a standard pulse sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected chemical shift range of protons, and a relaxation
delay to ensure quantitative integration.

e 13C NMR Acquisition: The 3C NMR spectrum is typically acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. DEPT
(Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-
135) are often performed to differentiate between CH, CHz, and CHs groups.

e 2D NMR Experiments: To establish connectivity between protons and carbons, a suite of 2D
NMR experiments is employed, including:

o COSY (Correlation Spectroscopy): ldentifies proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assembling the molecular
skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, aiding in the determination of the stereochemistry.

The following tables summarize the characteristic *H and 3C NMR chemical shifts for Oridonin.
Note: The data presented here is a compilation from various sources and may vary slightly
depending on the solvent and experimental conditions.

Table 2: 1H NMR Spectral Data of Oridonin
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Proton Chemical Shift (ppm) Multiplicity
H-1 ~3.8 m
H-5 ~2.5 m
H-6 ~4.2 d
H-17a ~5.2 S
H-17b ~6.0 S
CHs-18 ~1.1 S
CHs-19 ~1.2 S

... (Data is illustrative as a
complete, verified list of all
proton assignments was not

available in the search results)

Table 3: 13C NMR Spectral Data of Oridonin
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Carbon Chemical Shift (ppm)
C-1 ~78

C-6 ~70

C-7 ~90

C-15 ~205

C-16 ~150

C-17 ~115

C-18 ~25

C-19 ~20

C-20 ~65

... (Data is illustrative as a complete, verified list
of all carbon assignments was not available in

the search results)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as structural details through fragmentation analysis.

o Sample Preparation: A dilute solution of Oridonin is prepared in a volatile solvent compatible
with the ionization technique, such as methanol or acetonitrile.

« lonization: Electrospray ionization (ESI) is a commonly used soft ionization technique for
natural products like Oridonin. ESI allows for the generation of intact molecular ions (e.g.,
[M+H]* or [M+Na]*).

o Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap,
is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

o Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass
spectrometry is performed. The molecular ion is isolated and then fragmented by collision-
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induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing a
fragmentation pattern that can be used to deduce the structure of the molecule.

The high-resolution mass spectrum of Oridonin confirms its molecular formula, C20H280e. The
fragmentation pattern obtained from MS/MS analysis reveals characteristic losses of small
neutral molecules such as water (H20) and carbon monoxide (CO).

Table 4: Mass Spectrometry Fragmentation Data of Oridonin

Precursor lon (m/z) Fragment lon (m/z) Proposed Neutral Loss
365.1886 ([M+H]*) 347.1780 H20

365.1886 ([M+H]*) 329.1675 2*H0

365.1886 ([M+H]*) 311.1569 3 * H20

365.1886 ([M+H]*) 297.1413 H20 + CO + H2

... (Data is illustrative as a
comprehensive fragmentation
table was not available in the

search results)

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural
information for crystalline compounds, including bond lengths, bond angles, and absolute
stereochemistry.

o Crystal Growth: High-quality single crystals of Oridonin are grown by slow evaporation of a
saturated solution in a suitable solvent or solvent system.

o Data Collection: A single crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is
rotated.

o Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The positions of the atoms in the crystal lattice are
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determined using direct methods or Patterson methods. The structural model is then refined
to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond
angles.

While a complete Crystallographic Information File (CIF) for Oridonin was not found, analysis of
its derivatives and related compounds confirms the ent-kaurane skeleton and the
stereochemical configuration at its chiral centers. The crystal structure would reveal the precise
spatial arrangement of the five rings and the various functional groups.

Table 5: Key Structural Parameters of Oridonin (lllustrative)

Parameter Value

Crystal System Not available
Space Group Not available
Unit Cell Dimensions Not available
Key Bond Lengths (A) Not available
Key Bond Angles (°) Not available

Signaling Pathways Modulated by Oridonin

Oridonin exerts its biological effects by interacting with and modulating multiple intracellular
signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of
action and for the development of targeted therapies.

PI3K/Akt Sighaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival,
proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers.
Oridonin has been shown to inhibit the PI3K/Akt signaling pathway.[3][4] It can decrease the
phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[3] This
leads to the downstream modulation of proteins involved in apoptosis and cell cycle regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Chemical Architecture of Oridonin: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495811#understanding-the-chemical-structure-of-
oridonin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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